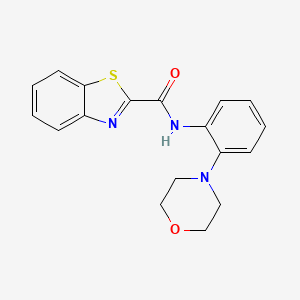

N-(2-morpholinophenyl)-1,3-benzothiazole-2-carboxamide

Description

N-(2-morpholinophenyl)-1,3-benzothiazole-2-carboxamide is a benzothiazole derivative characterized by a bicyclic benzothiazole core fused to a morpholinophenyl group via a carboxamide linkage. Its synthesis typically involves amide bond formation between 1,3-benzothiazole-2-carboxylic acid and 2-morpholinoaniline, utilizing coupling agents like carbodiimides .

Properties

Molecular Formula |

C18H17N3O2S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-1,3-benzothiazole-2-carboxamide |

InChI |

InChI=1S/C18H17N3O2S/c22-17(18-20-14-6-2-4-8-16(14)24-18)19-13-5-1-3-7-15(13)21-9-11-23-12-10-21/h1-8H,9-12H2,(H,19,22) |

InChI Key |

LLDVGDIOCXBEIT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Biological Activity

N-(2-morpholinophenyl)-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which have been shown to exhibit a variety of biological properties, including antiviral, anticancer, and anti-inflammatory activities. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzothiazole core, which is known for its bioactive properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antiviral and anticancer effects. The following sections detail specific studies and findings related to these activities.

Antiviral Activity

Research indicates that benzothiazole derivatives can inhibit various viral infections. For instance, studies have highlighted the role of such compounds in targeting viral replication mechanisms and enhancing host immune responses.

- Mechanism of Action : Benzothiazole derivatives may interfere with viral entry into host cells or disrupt viral genome replication. This interference can lead to reduced viral load and improved clinical outcomes in infected individuals .

- Case Study : A recent study demonstrated that certain benzothiazole derivatives exhibited significant antiviral activity against HIV. The compound showed an EC50 value (the concentration at which 50% of the maximum effect is observed) in the low nanomolar range, indicating potent efficacy .

Anticancer Activity

The anticancer potential of this compound has also been investigated.

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

- Research Findings : A study reported that benzothiazole derivatives could significantly inhibit the proliferation of cancer cells with IC50 values indicating effective dose ranges for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications to the morpholine ring or substitutions on the benzothiazole core can enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Morpholine substitution | Increased solubility and bioavailability |

| Electron-withdrawing groups | Enhanced antiviral activity |

| Alkyl substitutions | Improved anticancer efficacy |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research has indicated that benzothiazole derivatives exhibit anticancer properties. For instance, compounds similar to N-(2-morpholinophenyl)-1,3-benzothiazole-2-carboxamide have shown efficacy against various cancer cell lines. A study demonstrated that benzothiazole derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties :

The compound's structure may contribute to antimicrobial activity. Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For example, certain derivatives have been evaluated against Gram-positive and Gram-negative bacteria, displaying promising results .

Pharmacology

Enzyme Inhibition :

this compound may act as an inhibitor for specific enzymes involved in disease pathways. Its ability to interact with biological macromolecules suggests potential as a lead compound for drug development targeting enzyme-related diseases .

Metabolic Pathways :

The compound's interaction with metabolic pathways can be explored further to understand its role in modulating biochemical processes. Its effects on metabolic dysregulation in conditions such as cancer or diabetes could provide insights into new therapeutic strategies .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer activity of benzothiazole derivatives, this compound was tested against human colorectal carcinoma cell lines. Results indicated that the compound induced significant cytotoxicity at low micromolar concentrations, comparable to established chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

Case Study 2: Antimicrobial Evaluation

A series of benzothiazole derivatives were evaluated for their antimicrobial properties against various pathogens. The results showed that this compound exhibited notable activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 5.85 µM depending on the target organism .

Data Tables

| Application Area | Activity Type | IC50/MIC Values |

|---|---|---|

| Anticancer | Cytotoxicity | IC50 = 5.85 µM |

| Antimicrobial | Bacterial | MIC = 1.43 µM |

| Antifungal | Fungal | MIC = 2.60 µM |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(2-morpholinophenyl)-1,3-benzothiazole-2-carboxamide with structurally related benzothiazole derivatives:

Research Findings and Pharmacological Implications

- Antimicrobial Activity: Benzothiazole-carboxamide derivatives, including the target compound, disrupt bacterial protein synthesis by binding to ribosomal subunits, as observed in structurally similar oxazolidinone-containing analogs .

- Anticancer Mechanisms: The morpholinophenyl group may inhibit kinases or proteases involved in cancer cell proliferation, a mechanism shared with iodophenyl and oxadiazole derivatives .

- Solubility and Bioavailability : Morpholine-containing compounds generally exhibit better aqueous solubility compared to halogenated or trifluoroethyl derivatives, which could influence their pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.